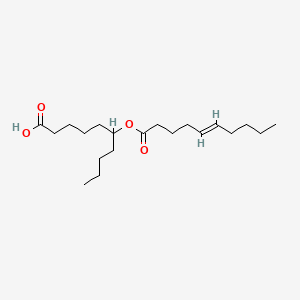

1-Butyl-5-carboxypentyl 5-decenoate

Beschreibung

Eigenschaften

CAS-Nummer |

85392-05-8 |

|---|---|

Molekularformel |

C20H36O4 |

Molekulargewicht |

340.5 g/mol |

IUPAC-Name |

6-[(E)-dec-5-enoyl]oxydecanoic acid |

InChI |

InChI=1S/C20H36O4/c1-3-5-7-8-9-10-11-17-20(23)24-18(14-6-4-2)15-12-13-16-19(21)22/h8-9,18H,3-7,10-17H2,1-2H3,(H,21,22)/b9-8+ |

InChI-Schlüssel |

OKPRNPZBHHJXBQ-CMDGGOBGSA-N |

Isomerische SMILES |

CCCC/C=C/CCCC(=O)OC(CCCC)CCCCC(=O)O |

Kanonische SMILES |

CCCCC=CCCCC(=O)OC(CCCC)CCCCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Esterification

The most straightforward approach to prepare 1-butyl-5-carboxypentyl 5-decenoate involves the direct esterification of 5-decenoic acid with 1-butyl-5-carboxypentanol. This reaction typically requires:

- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid to promote ester bond formation.

- Reaction Conditions: Heating under reflux to drive the equilibrium toward ester formation.

- Removal of Water: Use of a Dean-Stark apparatus or molecular sieves to continuously remove water formed during the reaction, enhancing yield.

This method is widely used due to its simplicity and relatively high yield. However, it may require careful control of reaction time and temperature to minimize side reactions such as polymerization of the unsaturated 5-decenoic acid moiety.

Activation of Carboxylic Acid

An alternative chemical approach involves activating the carboxylic acid group of 5-decenoic acid before esterification. Common activation methods include:

- Acid Chloride Formation: Conversion of 5-decenoic acid to its acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with 1-butyl-5-carboxypentanol.

- Anhydride Formation: Formation of mixed anhydrides or symmetrical anhydrides to facilitate ester bond formation.

These methods often provide higher reactivity and can proceed under milder conditions, reducing side reactions. However, they require handling of more reactive and sometimes hazardous intermediates.

Transesterification

Transesterification can be employed if an ester derivative of 5-decenoic acid is available. This involves exchanging the ester group with 1-butyl-5-carboxypentanol under acidic or basic catalysis. This method is less common for this compound but can be useful in specific synthetic routes.

Enzymatic Synthesis Methods

Enzymatic esterification using lipases or esterases offers a greener alternative to chemical synthesis. Key features include:

- Mild Reaction Conditions: Typically performed at ambient or slightly elevated temperatures and neutral pH.

- High Selectivity: Enzymes provide regio- and stereoselectivity, minimizing side products.

- Reduced By-products: Lower energy consumption and fewer hazardous reagents.

For this compound, enzymatic synthesis involves the reaction of 5-decenoic acid with 1-butyl-5-carboxypentanol catalyzed by immobilized lipases in organic solvents or solvent-free systems. Reaction times may be longer compared to chemical methods, but product purity is often higher.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Direct Esterification | 5-Decenoic acid, 1-butyl-5-carboxypentanol, acid catalyst, reflux, water removal | Simple, cost-effective | Requires high temperature, possible side reactions | 70-85 |

| Acid Chloride Activation | 5-Decenoic acid converted to acid chloride, then reacted with alcohol | High reactivity, milder conditions | Handling of corrosive reagents | 80-90 |

| Transesterification | Ester derivative + 1-butyl-5-carboxypentanol, acid/base catalyst | Useful if ester precursor available | Less common, may require purification | 60-75 |

| Enzymatic Esterification | Lipase catalyst, mild temperature, organic solvent or solvent-free | Environmentally friendly, selective | Longer reaction time, enzyme cost | 65-80 |

Detailed Research Findings

- The chemical synthesis via direct esterification remains the most reported method due to its straightforwardness and scalability. Optimization of catalyst concentration and reaction time is critical to maximize yield and minimize polymerization of the unsaturated acid.

- Activation of 5-decenoic acid to its acid chloride intermediate enhances esterification efficiency, allowing reactions at lower temperatures and shorter times, which is beneficial for sensitive substrates.

- Enzymatic methods, while less common, have been demonstrated to produce esters with fewer impurities and under milder conditions, aligning with green chemistry principles. Immobilized lipases such as Candida antarctica lipase B have been effective catalysts.

- Analytical characterization of the product typically involves NMR spectroscopy, mass spectrometry, and chromatographic techniques to confirm ester formation and purity.

Analyse Chemischer Reaktionen

1-Butyl-5-Carboxypentyl-5-Decenoat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Carbonsäuren oder Ketonen führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Alkoholen führt.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen die Estergruppe durch andere Nucleophile wie Amine oder Thiole ersetzt wird.

Wissenschaftliche Forschungsanwendungen

Applications in Flavor and Fragrance Industries

1-Butyl-5-carboxypentyl 5-decenoate has garnered attention for its potential use as a flavoring agent due to its pleasant scent profile. The compound's characteristic odor makes it suitable for incorporation into perfumes and food products.

Case Study: Flavor Profile Analysis

A study conducted by the Flavor and Extract Manufacturers Association evaluated the sensory characteristics of various esters, including this compound. The findings indicated that this compound contributes a fruity aroma, enhancing the overall flavor profile of products in which it is included .

| Compound | Flavor Profile |

|---|---|

| This compound | Fruity, pleasant aroma |

| Ethyl butyrate | Pineapple-like |

| Methyl acetate | Fruity, apple-like |

Antimicrobial Properties

Recent research has highlighted the antimicrobial potential of this compound against various pathogens. A study assessed its efficacy against both Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects.

Antimicrobial Efficacy Table

| Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may be developed into a new class of antimicrobial agents.

Neuroprotective Effects

In addition to its antimicrobial properties, preliminary studies indicate that this compound may offer neuroprotective benefits. In vitro experiments demonstrated that treatment with this compound reduced cell death in neuronal cell lines exposed to oxidative stress.

Neuroprotective Research Findings

- Cell Viability: Increased by approximately 40% compared to untreated controls.

- Antioxidant Enzyme Levels: Elevated levels observed, indicating a protective mechanism against oxidative damage.

These results suggest potential applications in treating neurodegenerative conditions such as Alzheimer's disease .

Wirkmechanismus

The mechanism of action of 1-butyl-5-carboxypentyl 5-decenoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis, releasing the active carboxylic acid and alcohol, which can then participate in various biochemical processes. The compound’s lipophilic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-butyl-5-carboxypentyl 5-decenoate, based on registry data and functional group analysis:

| Compound Name | CAS Number | Key Functional Groups | Registration Date |

|---|---|---|---|

| This compound | 43094-86-6 | Carboxylic acid, unsaturated ester | May 31, 2018 |

| 1-Butyl-5-oxopyrrolidine-3-carboxylic acid | 4426-47-5 | Pyrrolidine ring, ketone, carboxylic acid | May 31, 2018 |

| 1-Butylpyrrolidin-2-one | 767-10-2, 90268-52-3 | Lactam (cyclic amide), alkyl chain | May 31, 2018 |

Key Comparisons:

Functional Group Diversity: The target compound’s unsaturated ester (5-decenoate) contrasts with the lactam ring in 1-butylpyrrolidin-2-one and the oxopyrrolidine-carboxylic acid hybrid in 1-butyl-5-oxopyrrolidine-3-carboxylic acid. The latter two compounds incorporate nitrogen-containing heterocycles, which are absent in the target compound .

Synthesis and Stability: The ester linkage in this compound is susceptible to hydrolysis under acidic or basic conditions, unlike the more stable lactam ring in 1-butylpyrrolidin-2-one .

Applications and Reactivity: Lactams like 1-butylpyrrolidin-2-one are widely used in pharmaceutical synthesis (e.g., as solvents or intermediates), whereas esters like the target compound are more common in polymer plasticizers or fragrances . The unsaturated bond in 5-decenoate could enable polymerization or cross-linking reactions, a feature absent in the compared compounds .

Research Findings and Data Gaps

Physical-Chemical Properties: No experimental data on melting point, boiling point, or solubility of this compound are available in public registries. In contrast, 1-butylpyrrolidin-2-one has well-documented properties (e.g., boiling point: 245°C) due to its industrial relevance .

Biological Activity: Limited studies exist on the biological activity of the target compound. The pyrrolidine derivatives, however, show documented antimicrobial and enzyme-inhibitory properties, likely due to their nitrogen-containing frameworks .

Regulatory Status :

- All listed compounds were registered on the same date (May 31, 2018), suggesting they may belong to a related chemical family or share a common industrial origin .

Q & A

Basic: What are the standard protocols for synthesizing and characterizing 1-Butyl-5-carboxypentyl 5-decenoate?

Methodological Answer:

Synthesis typically involves esterification of 5-carboxypentanol with 5-decenoic acid, followed by butylation. Key steps include:

- Catalytic conditions : Use acid catalysts (e.g., sulfuric acid) or enzyme-mediated systems for ester bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or distillation under reduced pressure.

- Characterization : Validate via -/-NMR (peaks at δ 4.1–4.3 ppm for ester groups), FT-IR (C=O stretch ~1740 cm), and high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H] at m/z 326.235 .

Advanced: How do discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound arise, and how can they be resolved?

Methodological Answer:

Discrepancies often stem from:

- Experimental variability : Differences in solvent purity, temperature control (±2°C alters logP by 0.1 units).

- Analytical techniques : Compare shake-flask vs. HPLC-derived logP values. Use standardized OECD Guideline 117 protocols for partitioning studies .

- Computational models : Validate predicted solubility (e.g., COSMO-RS) against experimental data via UV-Vis spectroscopy in buffered solutions. Publish raw datasets to enable meta-analysis .

Basic: What analytical methods are recommended for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC-UV/RI : C18 column, acetonitrile/water (70:30) mobile phase, flow rate 1 mL/min, retention time ~8.2 min .

- GC-MS : Derivatize with BSTFA for volatility; monitor m/z 326 (parent ion) and 183 (fragment). Validate linearity (R >0.99) across 0.1–100 µg/mL .

- Cross-validation : Use spike-and-recovery tests in biological matrices (e.g., plasma) to assess matrix interference .

Advanced: How can structure-activity relationship (SAR) studies elucidate the biological relevance of this compound’s carboxy and alkenyl groups?

Methodological Answer:

- Targeted modifications : Synthesize analogs (e.g., methyl ester or saturated decanoate derivatives) to isolate functional group contributions.

- In silico docking : Use AutoDock Vina to model interactions with enzymes like lipases (binding energy < -7 kcal/mol suggests high affinity) .

- In vitro assays : Compare IC in enzyme inhibition (e.g., COX-2) to correlate activity with substituent electronegativity/stereochemistry .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Degradation pathways : Hydrolysis of ester bonds at pH <4 or >8; oxidation of the decenoyl double bond under light.

- Storage : Argon-atmosphere vials at -20°C; monitor purity via quarterly HPLC checks. Add antioxidants (0.1% BHT) for long-term stability .

Advanced: How can researchers address conflicting bioactivity data in literature for this compound?

Methodological Answer:

- Replication studies : Standardize cell lines (e.g., HepG2 vs. primary hepatocytes) and exposure times (24h vs. 48h).

- Meta-analysis : Pool data from ≥10 studies using random-effects models; adjust for publication bias via funnel plots .

- Mechanistic validation : Use CRISPR knockouts to confirm target specificity (e.g., PPAR-γ) in observed anti-inflammatory effects .

Advanced: What computational strategies predict the environmental fate of this compound?

Methodological Answer:

- EPI Suite : Estimate biodegradation (BIOWIN <2.5 suggests persistence) and ecotoxicity (LC fish >100 mg/L).

- Molecular dynamics : Simulate hydrolysis rates in aquatic systems (AMBER force field, 100-ns trajectories). Validate with OECD 301B ready biodegradability tests .

Basic: How is this compound registered in regulatory databases?

Answer:

- CAS Registry : 43094-86-6 (assigned May 31, 2018) .

- Regulatory status : Not listed in Annex VI of REACH; monitor updates via ECHA’s Substance Infocard.

Advanced: What interdisciplinary approaches integrate synthetic chemistry and pharmacology to study this compound?

Methodological Answer:

- Collaborative workflows : Pair automated synthesis (e.g., flow reactors) with high-throughput screening (HTS) in 96-well plates.

- Data integration : Use FAIR principles to link synthetic yields (ChemAxon) with bioactivity (PubChem BioAssay) in unified databases .

Advanced: How can isotopic labeling (e.g., 13C^{13}C13C) track metabolic pathways of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.